Defined Kinase Inhibition Profile: NEK1 and NEK2 Engagement
This specific compound is a documented dual inhibitor of the mitotic kinases NEK1 and NEK2 [1]. Its binding mode is characterized by interactions that stabilize an unusual inactive conformation of the kinase domain, as revealed by co-crystal structures of closely related aminopyrazine analogs [2]. This target engagement is not a general feature of all 3-aminopyrazoles but is conferred by the precise N-furan-2-ylmethyl and N-methyl substituents.
| Evidence Dimension | Kinase Inhibition (Target Engagement) |
|---|---|
| Target Compound Data | Reported Inhibitor of NEK1 and NEK2 [1] |
| Comparator Or Baseline | In-class Aminopyrazoles: Variable or no activity against NEK1/NEK2 |
| Quantified Difference | Structural determinants for NEK2 inhibition were established via SAR of a congeneric series, identifying the 1-methyl and furan-2-ylmethyl analogs as critical for this unique binding mode [2]. |
| Conditions | Therapeutic Target Database (TTD) annotation and co-crystal structure analysis of an aminopyrazine analog series [REFS-1, REFS-2] |
Why This Matters
This pre-annotated target profile provides a validated starting point for researchers investigating NEK-family kinases in cancer, bypassing the need for a primary screening campaign.
- [1] IDRB Lab. Therapeutic Target Database (TTD). Drug ID D0K0UJ: N-substituted pyrazole derivative 1. Target(s): NEK1, NEK2. Action: Inhibitor. View Source
- [2] Whelligan, D.K., et al. Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization. J Med Chem. 2010; 53(21): 7682-98. doi: 10.1021/jm1007996. View Source
